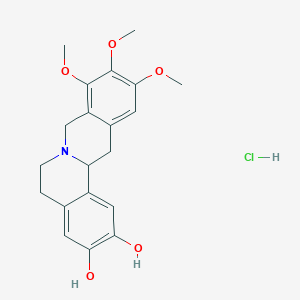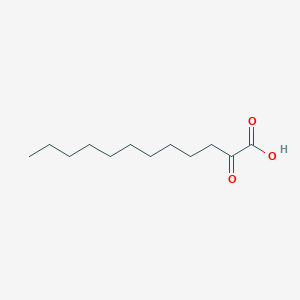
2-Oxododecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxododecanoic acid is an oxo fatty acid that is dodecanoic acid (lauric acid) which is substituted at position 2 by an oxo group. It is an oxo fatty acid, a ketone, a 2-oxo monocarboxylic acid and a medium-chain fatty acid. It is a conjugate acid of a 2-oxododecanoate. It is a tautomer of a 2-hydroxydodec-2-enoic acid.
Scientific Research Applications
Biomarker for Dietary Fiber Intake and Endogenous Production
2-Oxododecanoic acid, particularly as a component of odd-chain fatty acids (OCFAs), has been identified as a biomarker for dietary fiber intake in humans. It is produced endogenously from gut-derived propionate, which increases with dietary fiber consumption and has been shown to improve insulin sensitivity. This suggests that OCFAs, and by extension, 2-oxododecanoic acid, could play a role in metabolic processes related to diabetes and insulin sensitivity (Weitkunat et al., 2017).
Marker of Oxidative Damage and Inflammation in Diabetes
In the context of type 2 diabetes, 2-oxododecanoic acid and related compounds have been researched as markers of nucleic acid oxidation and inflammation. For instance, urinary excretion of certain oxidative markers shortly after the diagnosis of type 2 diabetes predicts long-term mortality independently of conventional risk factors. This suggests that these compounds could serve as clinical biomarkers in diabetes (Broedbaek et al., 2011). Furthermore, behavioral treatments for subsyndromal depression in diabetic patients not only alleviate depressive symptoms but also reduce the intensity of damaging oxidative/inflammatory processes, as indicated by changes in biomarkers including 2-oxododecanoic acid derivatives (Vučić Lovrenčić et al., 2015).
properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-oxododecanoic acid |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h2-10H2,1H3,(H,14,15) |
InChI Key |
MIMUDKBBERJQHQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



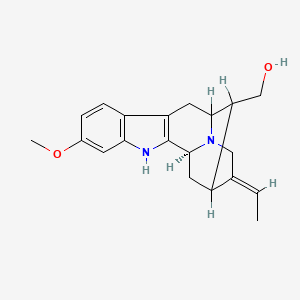
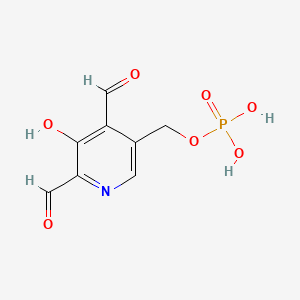
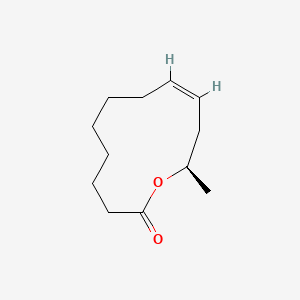
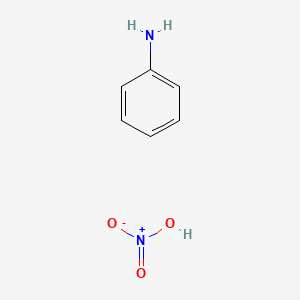
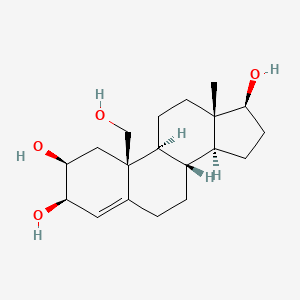
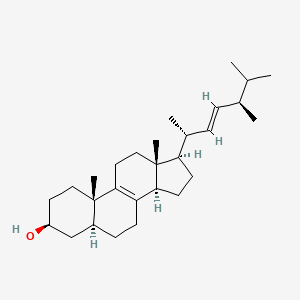
![[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-11-[(4R,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1235618.png)
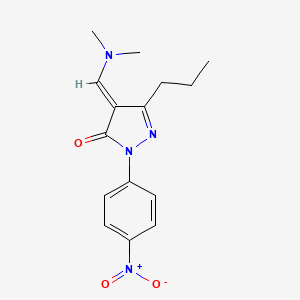
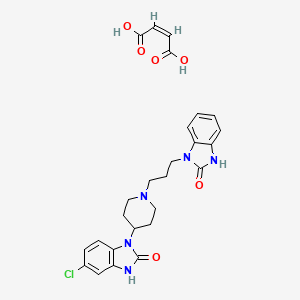
![4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide](/img/structure/B1235625.png)
![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2R,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1235627.png)
![Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B1235630.png)
